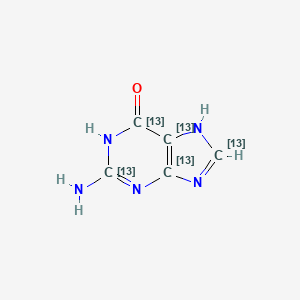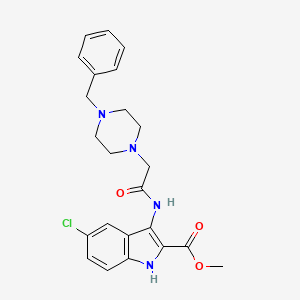
XIAP antagonist 1
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
XIAP antagonist 1 is a compound designed to inhibit the activity of the X-linked inhibitor of apoptosis protein (XIAP). XIAP is a member of the inhibitor of apoptosis protein (IAP) family, which plays a crucial role in regulating cell death by inhibiting caspases, the enzymes responsible for apoptosis. By antagonizing XIAP, this compound promotes apoptosis, making it a potential therapeutic agent for treating cancers and other diseases characterized by excessive cell survival .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of XIAP antagonist 1 involves the design and creation of phosphoroorganic small molecules that mimic the endogenous secondary mitochondrial activator of caspases (Smac) protein. These molecules are designed to block the interaction between XIAP and caspases . The synthetic route typically includes the preparation of peptidyl derivatives of phosphine oxides and α-aminoalkylphosphonic acid esters. The reaction conditions involve the use of various reagents and solvents, such as dimethyl sulfoxide (DMSO), polyethylene glycol (PEG300), and Tween 80 .
Industrial Production Methods
For industrial production, the preparation method for in vivo formula involves dissolving the compound in DMSO, followed by mixing with PEG300, Tween 80, and distilled water to achieve the desired concentration .
化学反应分析
Types of Reactions
XIAP antagonist 1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced form.
Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various solvents. The reaction conditions vary depending on the desired product and the specific reaction being performed .
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, which can have different biological activities and properties .
科学研究应用
XIAP antagonist 1 has a wide range of scientific research applications, including:
Cancer Therapy: By promoting apoptosis, this compound is being investigated as a potential therapeutic agent for treating various cancers, including neuroblastoma and other malignancies
Cell Death Regulation: The compound is used to study the mechanisms of cell death and survival, particularly in the context of apoptosis and necroptosis.
Inflammatory Signaling: This compound is involved in regulating inflammatory signaling pathways, making it a valuable tool for studying inflammation-related diseases.
Drug Development: The compound is used in the development of new drugs targeting XIAP and other IAPs, with the aim of improving cancer treatment outcomes.
作用机制
XIAP antagonist 1 exerts its effects by binding to the baculovirus inhibitor of apoptosis protein repeat (BIR) domains of XIAP, thereby preventing XIAP from inhibiting caspases. This leads to the activation of caspases and the induction of apoptosis . The compound also promotes the degradation of XIAP through the ubiquitin-proteasome pathway, further enhancing its pro-apoptotic effects .
相似化合物的比较
Similar Compounds
Smac Mimetics: These compounds mimic the activity of the endogenous Smac protein and target XIAP and other IAPs.
ARTS Mimetics: These compounds mimic the activity of the apoptosis-related protein in the TGFβ signaling pathway (ARTS) and specifically target XIAP.
Diketopiperazine-based Compounds: These compounds are designed to inhibit XIAP by targeting specific regions of the protein.
Uniqueness of XIAP Antagonist 1
This compound is unique in its ability to specifically target the BIR domains of XIAP and promote its degradation through the ubiquitin-proteasome pathway. This dual mechanism of action makes it a potent and effective pro-apoptotic agent .
属性
分子式 |
C23H25ClN4O3 |
|---|---|
分子量 |
440.9 g/mol |
IUPAC 名称 |
methyl 3-[[2-(4-benzylpiperazin-1-yl)acetyl]amino]-5-chloro-1H-indole-2-carboxylate |
InChI |
InChI=1S/C23H25ClN4O3/c1-31-23(30)22-21(18-13-17(24)7-8-19(18)25-22)26-20(29)15-28-11-9-27(10-12-28)14-16-5-3-2-4-6-16/h2-8,13,25H,9-12,14-15H2,1H3,(H,26,29) |
InChI 键 |
FYKQLIUBDQREND-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=C(C2=C(N1)C=CC(=C2)Cl)NC(=O)CN3CCN(CC3)CC4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![7,7a-Dihydropyrazolo[3,4-b]pyridin-3-one](/img/structure/B12366814.png)
![5-Azaspiro[3.4]octane-2,5-dicarboxylic acid, 5-(1,1-dimethylethyl) ester](/img/structure/B12366815.png)
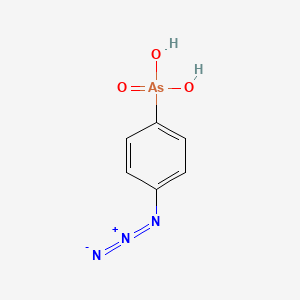


![4-ethyl-2-[3-methyl-5-[3-(trifluoromethyl)anilino]pyrazol-1-yl]-1H-pyrimidin-6-one](/img/structure/B12366833.png)
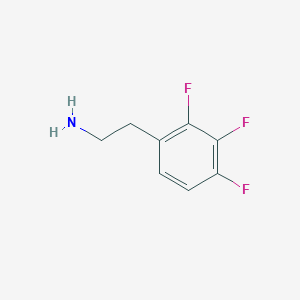
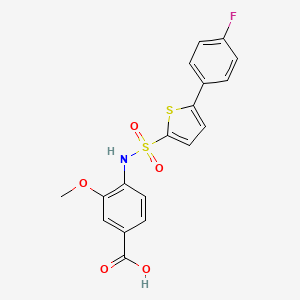
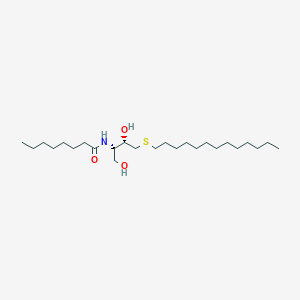
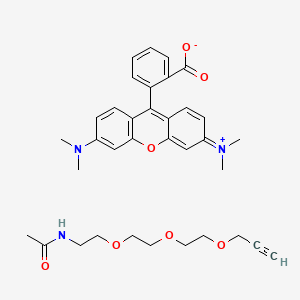
![(Z)-[5-(trifluoromethyl)pyrazolidin-3-ylidene]hydrazine](/img/structure/B12366879.png)
